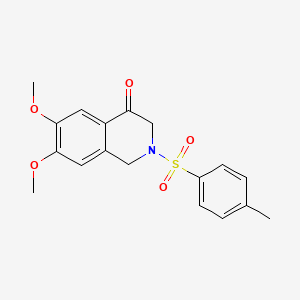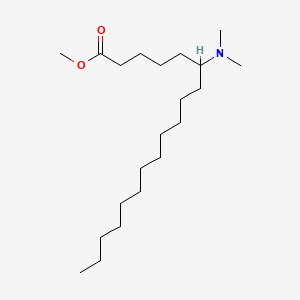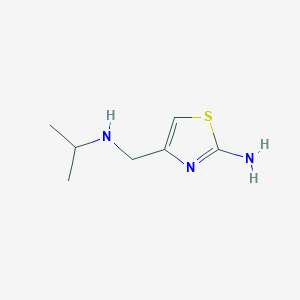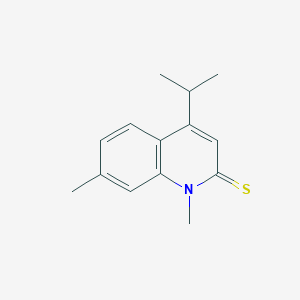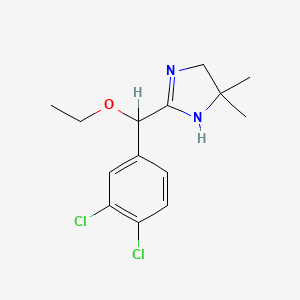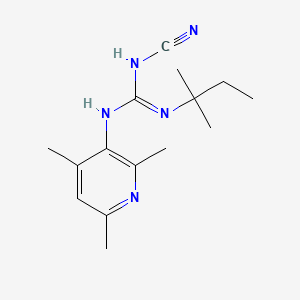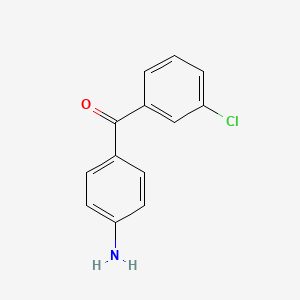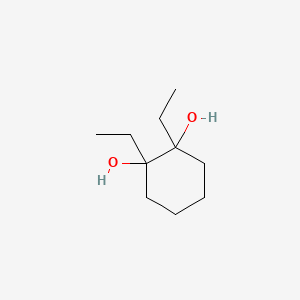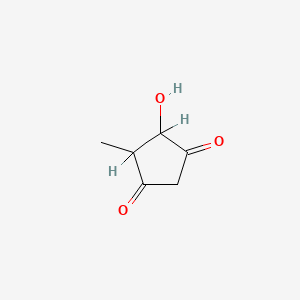
4-Hydroxy-5-methylcyclopentane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methylcyclopentane-1,3-dione is an organic compound with the molecular formula C6H8O3. It is a cyclopentane derivative featuring hydroxyl and methyl groups, making it an interesting subject for various chemical studies and applications. This compound is known for its unique structural properties and reactivity, which have been explored in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylcyclopentane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4-ethoxalylcyclopentane-1,3,5-trione with sodium ethoxide in ethanol, followed by hydrolysis and decarboxylation . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for monitoring and controlling reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-5-methylcyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methylcyclopentane-1,3-dione has been utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Hydroxy-5-methylcyclopentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s reactivity allows it to participate in enzymatic reactions, potentially affecting metabolic pathways .
Comparación Con Compuestos Similares
- 2-Methyl-1,3-cyclopentanedione
- 4-Cyclopentene-1,3-dione
- 2-Methyl-2-cyclopenten-1-one
Comparison: 4-Hydroxy-5-methylcyclopentane-1,3-dione is unique due to its specific functional groups and structural configuration.
Propiedades
Número CAS |
57156-98-6 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
4-hydroxy-5-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C6H8O3/c1-3-4(7)2-5(8)6(3)9/h3,6,9H,2H2,1H3 |
Clave InChI |
LHRRTGBVCMXBLK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
